molecular formula C6H7BrN2 B3058770 2-Bromo-3,5-dimethylpyrazine CAS No. 91678-74-9

2-Bromo-3,5-dimethylpyrazine

Cat. No.: B3058770
CAS No.: 91678-74-9
M. Wt: 187.04 g/mol
InChI Key: AGCIADOQTBDMMP-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dimethylpyrazine ( 91678-74-9) is a high-value brominated heteroaromatic building block of central importance in medicinal chemistry and pharmaceutical research. With a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol, this compound is characterized by its high purity, consistently guaranteed at 99% . The bromine substituent on the pyrazine ring makes it an excellent synthetic intermediate for metal-catalyzed cross-coupling reactions, such as Stille couplings, enabling the rapid exploration of chemical space in drug discovery programs . Its primary application lies in the custom synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and other advanced intermediates . The compound is typically supplied as a powder or liquid and should be stored at room temperature in a ventilated place to ensure stability . This product is intended for laboratory research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, personal, or any other human or veterinary use. Researchers can rely on the consistent quality of this reagent to advance their investigations in synthetic methodology and the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-dimethylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCIADOQTBDMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536704
Record name 2-Bromo-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91678-74-9
Record name 2-Bromo-3,5-dimethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Pathways of 2 Bromo 3,5 Dimethylpyrazine

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For halogenated pyrazines like 2-Bromo-3,5-dimethylpyrazine, these reactions are essential for introducing aryl, heteroaryl, and other functional groups, thereby enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron species with a halide, is a widely employed method for functionalizing pyrazine (B50134) rings. While the pyrazine core's electron-deficient nature generally facilitates oxidative addition of the palladium catalyst, the presence of electron-donating groups, such as the two methyl groups in this compound, can deactivate the ring towards this key step. This deactivation can lead to lower yields and require longer reaction times. rsc.org

For instance, the Suzuki coupling of 3-chloro-2,5-dimethylpyrazine (B41552) with 2-methoxynaphthylboronic acid resulted in a modest 61% yield after a prolonged reaction time of 72 hours, a direct consequence of the deactivating effect of the methyl groups. rsc.org In contrast, couplings involving more activated bromopyrazines can proceed with higher efficiency. rsc.org The choice of catalyst and reaction conditions is crucial. Palladium complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used, often in the presence of a base such as cesium carbonate or potassium phosphate. rsc.orgnih.gov

The strategic application of Suzuki coupling to dihalogenated dimethylpyrazines has been demonstrated in the synthesis of complex aryl-pyrazine structures. For example, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been successfully coupled with various arylboronic acids to create tetra- and pentaarylene systems. rsc.orgresearchgate.net These examples underscore the utility of the Suzuki reaction for elaborating the pyrazine core, a strategy directly applicable to this compound for introducing diverse aryl and heteroaryl substituents.

Table 1: Examples of Suzuki-Miyaura Coupling with Substituted Dimethylpyrazines This table is interactive. Click on the headers to sort.

Halopyrazine Substrate Boronic Acid Catalyst Base Yield Reference
3-Chloro-2,5-dimethylpyrazine 2-Methoxynaphthylboronic acid Pd(PPh₃)₄ K₂CO₃ 61% rsc.org
2,5-Dibromo-3,6-dimethylpyrazine 2-Methoxybenzeneboronic acid Pd(PPh₃)₄ K₂CO₃ 76% rsc.org
2,5-Dibromo-3,6-dimethylpyrazine 4-tert-Butylbenzeneboronic acid Pd(PPh₃)₄ K₂CO₃ 39% rsc.org

As a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H functionalization has emerged as a powerful synthetic strategy. Iron-catalyzed cross-coupling reactions offer a cost-effective and environmentally friendly method for the direct arylation of electron-deficient heterocycles, including pyrazines. researchgate.netnih.govmdpi.com

Research has shown that iron(II) acetylacetonate (B107027) [Fe(acac)₂], in combination with an oxidant like potassium persulfate (K₂S₂O₈) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), can efficiently catalyze the coupling of pyrazines with arylboronic acids. researchgate.netnih.gov This method proceeds via an innate C-H functionalization mechanism, leading to monoarylated products in good to excellent yields under open-flask conditions. nih.gov The reaction is believed to involve the generation of an aryl radical from the boronic acid, which then attacks the protonated, electron-deficient pyrazine ring in a Minisci-type reaction. researchgate.net

This approach has been successfully applied to the synthesis of the marine alkaloid Botryllazine A, demonstrating its utility in constructing complex natural products. nih.govmdpi.comresearchgate.net Although this reaction has been primarily demonstrated for the C-H functionalization of the parent pyrazine, the principles suggest its potential applicability to substituted pyrazines like this compound, which could lead to arylation at one of the available C-H positions. However, a key challenge in such reactions is often controlling the regioselectivity, as multiple C-H bonds may be susceptible to functionalization. researchgate.net

Table 2: Typical Conditions for Iron-Catalyzed C-H Arylation of Pyrazine This table is interactive. Click on the headers to sort.

Catalyst Oxidant Additive Solvent System Temperature Reference
Fe(acac)₂ (20 mol%) K₂S₂O₈ TBAB, TFA Dichloromethane/Water (1:1) Room Temp mdpi.com

The electron-deficient nature of the pyrazine ring is a double-edged sword in cross-coupling reactions. While it activates the C-X bond (where X is a halogen) towards oxidative addition, it also makes the ring susceptible to other processes. nih.govmdpi.com Furthermore, as noted for this compound, electron-donating substituents can counteract this activation. rsc.org Therefore, specific strategies are often required for the successful coupling of these substrates.

Several approaches can be employed:

Choice of Coupling Partner: Using more nucleophilic organometallic reagents can enhance the rate of transmetalation, a key step in the catalytic cycle. For example, organostannanes in Stille couplings can be effective for coupling with electron-deficient halides where Suzuki couplings may be sluggish. mdpi.com

Catalyst and Ligand System: The selection of the palladium catalyst and its associated ligands is critical. For challenging couplings, highly active catalysts or specialized ligands may be necessary to achieve reasonable yields and reaction times. acs.org

Reaction Conditions: More forcing conditions, such as higher temperatures, may be required to overcome the deactivating effects of alkyl groups on the pyrazine ring. rsc.orgnih.gov

Alternative Coupling Reactions: Besides Suzuki and Stille reactions, other cross-coupling methods like Negishi (using organozinc reagents) and Kumada (using Grignard reagents) can be effective for functionalizing pyrazine halides. mdpi.com For example, 2-chloropyrazine (B57796) derivatives have been successfully coupled using Kumada conditions. mdpi.com

These strategies provide a toolbox for chemists to effectively functionalize halogenated pyrazines, enabling the synthesis of a wide array of derivatives from precursors like this compound.

Nucleophilic Aromatic Substitution on the Pyrazine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for heteroaromatic compounds. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgmasterorganicchemistry.com

The pyrazine ring is inherently activated towards SNAr due to the presence of two electron-withdrawing nitrogen atoms, which can stabilize the negative charge of the Meisenheimer intermediate. wikipedia.orgacs.org This activation is most pronounced at the positions ortho and para to the ring nitrogens (i.e., all carbon positions in pyrazine). The presence of a good leaving group, such as the bromide in this compound, at one of these activated positions makes the compound a suitable substrate for SNAr reactions.

The rate of SNAr reactions on haloheterocycles is highly dependent on the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. Although bromide is a less effective leaving group than fluoride, SNAr reactions on bromopyrazines are still feasible, particularly with strong nucleophiles or under forcing conditions. acs.orgacsgcipr.org A diverse range of nucleophiles, including alkoxides, amines, and thiolates, can be used to displace the bromo substituent, providing a direct route to various functionalized pyrazines.

Directed Metalation and Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. In the context of this compound, both the ring itself and the methyl substituents are potential sites for metalation.

The functionalization of this compound via lithiation can proceed through two main pathways:

Lateral Metalation (Side-Chain Lithiation): The methyl groups on the pyrazine ring can be deprotonated at their benzylic-like positions using a strong base such as n-butyllithium (n-BuLi). researchgate.netuniba.it This process, known as lateral lithiation, generates a lithiated intermediate that can be quenched with various electrophiles. Research on the closely related 2,3-dimethylpyrazine (B1216465) has shown that metalation with n-BuLi, followed by trapping with an electrophile like chlorodiphenylphosphine (B86185) (Ph₂PCl), can yield the functionalized product. researchgate.netmdpi.com This reaction can be challenging and sometimes suffers from poor regioselectivity, but successful protocols have been developed. uniba.itresearchgate.net Applying this to this compound would provide a route to elaborate one of the methyl side chains.

Ring Metalation/Halogen-Metal Exchange: The bromine atom can direct lithiation to the adjacent C-H position or undergo halogen-metal exchange. Halogen-metal exchange is a common and rapid reaction that occurs when a halopyrazine is treated with an organolithium reagent at low temperatures. thieme-connect.de This would replace the bromine atom with lithium, creating a nucleophilic pyrazinyl-lithium species. Alternatively, the nitrogen atoms of the pyrazine ring can act as directing groups, potentially facilitating deprotonation at an adjacent C-H position, although this is often less favorable than lateral metalation of alkyl groups or halogen-metal exchange. cmu.eduacs.org

Once the lithiated intermediate is formed, whether on the side chain or the ring, it serves as a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence of regioselective lithiation and electrophilic quenching provides a versatile pathway for introducing a diverse range of functional groups, including deuterium, alkyl, carbonyl, and silyl (B83357) moieties, onto the this compound scaffold. thieme-connect.dewhiterose.ac.uk

Table 3: Example of Lateral Lithiation of a Dimethylpyrazine Derivative This table is interactive. Click on the headers to sort.

Substrate Reagent Electrophile Product Yield Reference

Transformation of Methyl Substituents on the Pyrazine Ring

The methyl groups attached to the pyrazine ring of this compound are not mere passive substituents; they represent active sites for a variety of chemical transformations. The electron-withdrawing nature of the pyrazine ring enhances the acidity of the methyl protons and stabilizes radical intermediates at the benzylic-like position, enabling a range of derivatization pathways. These reactions, including oxidation, halogenation, and condensation, provide valuable synthetic routes to functionalized pyrazine derivatives, expanding the molecular diversity accessible from this starting material.

Oxidation of Methyl Groups

The methyl groups on the pyrazine core can be selectively oxidized to afford higher oxidation states, most notably carboxylic acids. These pyrazinecarboxylic acids are significant intermediates in the synthesis of pharmaceuticals and other bioactive molecules. ontosight.aiontosight.ai Both chemical and microbiological methods have been effectively employed for this transformation.

Chemical oxidation, for instance, can be achieved using strong oxidizing agents. Analogous compounds like 2,5-dimethylpyrazine (B89654) are readily oxidized to 5-methyl-2-pyrazinecarboxylic acid. chemicalbook.com This suggests a predictable pathway for the selective oxidation of one methyl group on the this compound core.

Furthermore, microbiological processes offer a highly selective and efficient alternative for this oxidation. google.com Research has shown that microorganisms of the genus Pseudomonas can oxidize methyl groups on aromatic heterocycles to the corresponding carboxylic acids. google.com In a particularly relevant example, a strain of Pseudomonas putida was used to convert a bromo-dimethylpyrazine substrate into the corresponding methyl-pyrazine carboxylic acid with a high yield, demonstrating the viability of this method for halogenated pyrazines. google.com

Starting Material AnalogueReagent/MethodProductYieldReference
2,5-DimethylpyrazineElectrolytic Oxidation5-Methyl-2-pyrazinecarboxylic acidNot specified chemicalbook.com
Bromo-dimethylpyrazineBiocatalysis (Pseudomonas putida)Bromo-methyl-pyrazine carboxylic acid90% google.com

Side-Chain Halogenation

The hydrogen atoms of the methyl groups can be substituted with halogens, typically bromine, through free-radical halogenation. This reaction is commonly carried out using N-bromosuccinimide (NBS), often in the presence of a radical initiator such as peroxide or under UV irradiation. pearson.comthieme-connect.de The stability of the resulting radical intermediate is enhanced by the pyrazine ring, analogous to a benzylic radical, which facilitates the reaction. pw.live

Studies on related methylpyrazines have demonstrated the efficacy of this method. The reaction of 2,3-dimethylpyrazine with NBS can lead to bromination of the methyl side chains. thieme-connect.de The stoichiometry of NBS is crucial; for example, the use of four equivalents of NBS with 2,3-dimethylpyrazine results in the formation of the corresponding bis(dibromomethyl)pyrazine. thieme-connect.de This pathway allows for the introduction of a halogen handle on the methyl group, which can be used for subsequent nucleophilic substitution or cross-coupling reactions.

Starting Material AnalogueReagentConditionsProductReference
MethylphenazineN-Bromosuccinimide (NBS)Not specifiedBromomethylphenazine doi.org
2,3-Dimethylpyrazine4 eq. N-Bromosuccinimide (NBS)Not specified2,3-Bis(dibromomethyl)pyrazine thieme-connect.de

Condensation Reactions

The methyl groups on the pyrazine ring possess acidic protons, enabling them to participate in condensation reactions with electrophiles, particularly aldehydes. The acidity stems from the ability of the electron-deficient pyrazine ring to stabilize the conjugate base (anion) formed upon deprotonation. vaia.com This anion then acts as a potent nucleophile.

A common application of this reactivity is the condensation of methylpyrazines with aromatic aldehydes, such as benzaldehyde (B42025), typically in the presence of a Lewis acid catalyst like zinc chloride. doi.org This reaction yields styrylpyrazines. For example, 2,5-dimethylpyrazine reacts with benzaldehyde to produce a mixture of 5-methyl-2-styryl- and 2,5-distyryl-pyrazine. doi.org This transformation provides a direct method for C-C bond formation at the side chain, allowing for the extension of the carbon skeleton and the synthesis of complex conjugated systems. The reaction can be controlled to favor mono- or di-condensation depending on the stoichiometry of the reactants.

Pyrazine Reactant AnalogueElectrophileCatalyst/ConditionsProduct TypeReference
MethylpyrazineBenzaldehydeZinc chlorideStyrylpyrazine doi.org
2,5-DimethylpyrazineBenzaldehydeNot specified5-Methyl-2-styryl- and 2,5-distyryl-pyrazine doi.org
Methyl-substituted pyrazinesVarious electrophiles (aldehydes, ketones, etc.)Deprotonation with strong base (e.g., n-BuLi)Functionalized side-chain pyrazines researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Dimethylpyrazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of pyrazine (B50134) derivatives, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR for Structural Elucidation

High-resolution 1H and 13C NMR are fundamental in mapping the carbon-hydrogen framework of 2-Bromo-3,5-dimethylpyrazine derivatives.

In a study of 2-bromo-5-methylpyrazine, the 1H NMR spectrum in CDCl3 showed signals at δ 2.4 (s, 3H), 8.2 (s, 1H), and 8.6 (s, 1H). tsijournals.com The corresponding 13C NMR spectrum exhibited peaks at δ 20.53, 137.7, 144.2, 146.3, and 152.2. tsijournals.com

For derivatives such as 3-(2-Bromobenzyl)-2,5-dimethylpyrazine, the 1H NMR spectrum (300 MHz, CDCl3) displays characteristic signals for the pyrazine and benzyl (B1604629) protons: δ 8.24 (s, 1H), 7.56 (d, 1H, J = 6.5 Hz), 7.20–7.01 (m, 2H), 6.84 (d, 1H, J = 7.6 Hz), 4.26 (s, 2H), 2.49 (s, 3H), and 2.43 (s, 3H). mdpi.com The 13C NMR spectrum (75 MHz, CDCl3) shows resonances at δ 151.9, 150.3, 149.6, 141.6, 137.7, 132.7, 129.9, 128.0, 127.4, 124.7, 41.3, 21.3, and 21.1. mdpi.com

The substitution pattern on the pyrazine ring significantly influences the chemical shifts. For instance, in 3,5-dimethylpyrazine-2-carboxylic acid, the 1H NMR (500 MHz, CDCl3) signals are observed at δ 8.64 (s, 1H), 2.97 (s, 3H), and 2.62 (s, 3H), while the 13C NMR (125 MHz, CDCl3) peaks appear at δ 164.2, 154.7, 150.2, 148.8, 138.0, 23.6, and 21.4. acs.orgnih.gov

Detailed 1H and 13C NMR data for various derivatives are presented in the table below.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Reference
2-bromo-5-methylpyrazine2.4 (s, 3H), 8.2 (s, 1H), 8.6 (s, 1H)20.53, 137.7, 144.2, 146.3, 152.2 tsijournals.com
3-(2-Bromobenzyl)-2,5-dimethylpyrazine8.24 (s, 1H), 7.56 (d, 1H), 7.20–7.01 (m, 2H), 6.84 (d, 1H), 4.26 (s, 2H), 2.49 (s, 3H), 2.43 (s, 3H)151.9, 150.3, 149.6, 141.6, 137.7, 132.7, 129.9, 128.0, 127.4, 124.7, 41.3, 21.3, 31.1 mdpi.com
3,5-Dimethyl-2-pyrazinemethanol8.18 (s, 1H), 4.64 (s, 2H), 2.45 (s, 3H), 2.37 (s, 3H)151.2, 149.8, 148.3, 142.3, 61.8, 21.4, 20.0 acs.orgnih.gov
3,5-Dimethylpyrazine-2-carboxylic acid8.64 (s, 1H), 2.97 (s, 3H), 2.62 (s, 3H)164.2, 154.7, 150.2, 148.8, 138.0, 23.6, 21.4 acs.orgnih.gov
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate8.53 (s, 1H), 5.29 (s, 2H), 2.72 (s, 3H), 2.65 (s, 3H)153.3, 150.1, 149.0, 140.1, 68.1, 20.2, 18.5 acs.org

Application of 2D NMR Techniques (e.g., COSY, NOESY, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy) experiments establish proton-proton (H-H) coupling networks, helping to identify adjacent protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is vital for assembling the complete molecular structure, especially in complex derivatives.

For instance, in the structural elucidation of imidazo[1,2-a]pyrazine (B1224502) derivatives, HMBC was used to confirm the regiochemistry by showing correlations between protons and carbons in the 3- and 5-positions of the imidazo[1,2-a]pyrazine rings. nih.gov The characterization of various pyrazine derivatives has been successfully achieved through the combined application of 1D and 2D NMR techniques. nih.govnih.gov In the analysis of 3,5-dimethyl-2-pyrazinemethanol, HMBC was utilized to assign the carbon signals. acs.orgnih.gov

15N NMR for Nitrogen Atom Characterization

15N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the pyrazine ring. The chemical shifts of the nitrogen atoms are sensitive to substitution patterns and tautomeric forms. thieme-connect.de Studies on pyrazinecarboxylic acid derivatives have utilized 15N NMR in conjunction with other NMR techniques for complete and unambiguous assignment of chemical shifts. nih.gov The combination of 1H-15N HMBC experiments is particularly powerful for assigning nitrogen resonances and correlating them to specific protons in the molecule. ipb.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. This is a critical step in the identification of novel pyrazine derivatives.

For example, the HRMS (ESI) of 3-(2-Bromobenzyl)-2,5-dimethylpyrazine showed a [M+H]+ ion at m/z 277.0327, which corresponds to the calculated value of 277.0335 for the formula C13H14BrN2. mdpi.com Similarly, for (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate, the HRMS (ESI) detected the [M-H]− ion at m/z 217.0284 (calculated for C13H17N2O7: 217.0283). acs.org

CompoundIonCalculated m/zFound m/zReference
3-(2-Bromobenzyl)-2,5-dimethylpyrazine[M+H]+277.0335277.0327 mdpi.com
3,5-Dimethyl-2-pyrazinemethanol[M+H]+139.0869139.0868 acs.orgnih.gov
3,5-Dimethylpyrazine-2-carboxylic acid[M+H]+153.0664153.0667 acs.orgnih.gov
(3,5-Dimethylpyrazine-2-yl-)methyl-sulfate[M-H]−217.0283217.0284 acs.org

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of alkyl-dimethylpyrazines is influenced by the position and nature of the alkyl substituents. researchgate.net

In the MS/MS analysis of synthesized metabolites of 2,3,5-trimethylpyrazine, specific fragmentation patterns were observed. For (3,5-Dimethylpyrazine-2-yl-)methyl-O-β-D-glucuronide, the precursor ion at m/z 315.1 fragmented to produce major product ions at m/z 139.2 and 121.2. acs.orgnih.gov For (3,5-Dimethylpyrazine-2-yl-)methyl-sulfate, the precursor ion at m/z 216.9 produced significant fragments at m/z 96.8 and 80.0. acs.org These fragmentation patterns are crucial for the structural confirmation of the metabolites. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound, GC-MS serves two primary functions: assessing the purity of a synthesized sample and confirming its molecular identity.

The analysis begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas transports the vaporized sample through a long, thin capillary column. The column's stationary phase interacts differently with various components of the sample, causing them to travel at different speeds and elute at characteristic times, known as retention times. For a pure sample of this compound, a single, sharp peak is expected at a specific retention time under defined chromatographic conditions. The presence of additional peaks would indicate impurities.

Upon eluting from the GC column, the molecules enter the mass spectrometer's ion source. Here, they are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺) and various fragment ions. The molecular ion's mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₆H₇BrN₂), the molecular ion peak would appear as a characteristic doublet due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern, which is a unique fingerprint of the molecule, provides structural confirmation. The analysis of reaction products by GC-MS often reveals molecular ion peaks that confirm the formation of the desired compound. dur.ac.uk

Table 1: Representative GC-MS Fragmentation Data for this compound

Fragment Descriptionm/z (for ⁷⁹Br/⁸¹Br)
Molecular Ion [M]⁺186/188
Loss of Bromine [M-Br]⁺107
Loss of Methyl [M-CH₃]⁺171/173
Pyrazine Ring FragmentsVarious

This table contains representative data based on the principles of mass spectrometry.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule. This technique requires a high-quality, single crystal of the compound, which is often grown by slow evaporation of a solvent. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.

The positions and intensities of these diffracted spots are used to calculate an electron density map of the crystal's unit cell. From this map, the precise coordinates of each atom (excluding hydrogen, which is often difficult to locate) can be determined. This allows for the unambiguous assignment of the molecular structure and provides detailed geometric parameters. researchgate.netnih.gov Studies on related pyrazine derivatives have successfully used this method to characterize molecular structures, confirming the planar nature of the pyrazine ring and the geometry of its substituents. acs.orguantwerpen.bersc.org For a derivative of this compound, this analysis would confirm the positions of the bromine atom and the two methyl groups on the pyrazine ring, providing definitive proof of its regiochemistry.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a this compound Derivative

ParameterValue
Chemical FormulaC₆H₇BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512
b (Å)10.234
c (Å)9.876
β (°)110.5
Volume (ų)804.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.542

This table presents hypothetical yet plausible crystallographic data for illustrative purposes.

While single-crystal XRD provides the structure of one perfect crystal, powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a polycrystalline or powdered sample. libretexts.org This technique is crucial for confirming that the bulk material has the same crystalline phase as the single crystal analyzed. rsc.org It is also widely used for phase identification, purity assessment, and analysis of crystalline materials that cannot be grown into single crystals of sufficient size or quality. researchgate.net

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the detector scans a range of angles (2θ) to measure the intensity of the diffracted beams. libretexts.org Since the powder contains crystallites in millions of random orientations, all possible diffraction planes are simultaneously satisfied, resulting in a diffraction pattern of concentric cones that are intercepted by the detector as peaks at specific 2θ angles. This pattern serves as a unique "fingerprint" for a specific crystalline phase. springernature.com The experimental PXRD pattern can be compared to a pattern simulated from single-crystal X-ray data to confirm the phase purity of the bulk sample. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending, scissoring). An FT-IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural features. The analysis of vibrational spectra, often aided by theoretical calculations, allows for the assignment of these bands to specific molecular motions. oup.comiaea.orgosti.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The pyrazine ring itself has characteristic ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-H bending vibrations of the methyl groups will also be present. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically below 700 cm⁻¹. The precise positions of these bands can be influenced by the substitution pattern on the pyrazine ring. orientjchem.orgijfans.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3050Aromatic C-H Stretch
~2950Methyl C-H Stretch
~1580Pyrazine Ring C=N Stretch
~1450Pyrazine Ring C=C Stretch
~1380Methyl C-H Bend
Below 700C-Br Stretch

This table lists expected absorption ranges based on published data for similar compounds. dur.ac.ukresearchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance, which can then be compared to the molecular formula derived from mass spectrometry. It is a critical step in the characterization of a newly synthesized compound to verify its stoichiometric composition.

For this compound, with the molecular formula C₆H₇BrN₂, the theoretical elemental percentages can be calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen. A sample of the purified compound is subjected to high-temperature combustion, converting the elements into simple gases (e.g., CO₂, H₂O, N₂). These gases are then separated and quantified, allowing for the calculation of the percentage composition of the original sample. The experimental values should match the theoretical values within a narrow margin of error (typically ±0.4%), providing strong evidence for the compound's purity and proposed formula. dur.ac.uk

Table 4: Elemental Analysis Data for this compound (C₆H₇BrN₂)

ElementTheoretical %Experimental % (Typical)
Carbon (C)38.5238.48
Hydrogen (H)3.773.80
Nitrogen (N)14.9814.95
Bromine (Br)42.72Not typically measured

Experimental values are illustrative and represent a typical result for a pure sample.

Applications of 2 Bromo 3,5 Dimethylpyrazine As a Synthetic Intermediate

Building Block for Complex Polyheterocyclic Systems

While direct examples of 2-Bromo-3,5-dimethylpyrazine being used to construct complex polyheterocyclic systems are not extensively detailed in the provided search results, the reactivity of similar bromo-heterocyclic compounds suggests its potential in this area. Generally, the bromine atom can serve as a handle for various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are fundamental in linking the pyrazine (B50134) ring to other heterocyclic systems. This would enable the synthesis of larger, more intricate polyheterocyclic frameworks. The methyl groups can also be functionalized, for instance, through oxidation or halogenation, to provide additional points for annulation or linkage to other ring systems.

Precursor in the Synthesis of Substituted Pyrazine Derivatives

This compound is a key precursor for a range of substituted pyrazine derivatives. The bromine atom can be readily displaced by a variety of nucleophiles or can participate in metal-catalyzed cross-coupling reactions to introduce a wide array of functional groups onto the pyrazine ring.

For instance, the bromine can be substituted with amines, alcohols, or thiols to generate the corresponding amino-, alkoxy-, or alkylthio-pyrazine derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids or the Buchwald-Hartwig amination with amines, allow for the introduction of aryl, heteroaryl, or substituted amino groups at the 2-position of the pyrazine ring. These substituted pyrazines are valuable intermediates in the synthesis of biologically active compounds and functional materials.

A general scheme for the synthesis of substituted pyrazines involves the reaction of an N-substituted iminodiacetonitrile (B147120) with a base and a suitable reagent like hydroxylamine, an amine, or an alcohol. google.com This highlights the broader strategies employed in synthesizing substituted pyrazines, where a bromo-substituted precursor like this compound would offer a convenient entry point for diversification.

Reaction TypeReagentsProduct Type
Nucleophilic Aromatic SubstitutionAmines, Alcohols, Thiols2-Amino/Alkoxy/Alkylthio-3,5-dimethylpyrazines
Suzuki-Miyaura CouplingAryl/Heteroarylboronic acids, Pd catalyst, Base2-Aryl/Heteroaryl-3,5-dimethylpyrazines
Buchwald-Hartwig AminationAmines, Pd catalyst, Base2-(Substituted amino)-3,5-dimethylpyrazines
Sonogashira CouplingTerminal alkynes, Pd/Cu catalysts, Base2-Alkynyl-3,5-dimethylpyrazines

Intermediate in the Construction of Pyrazine-Containing C-Nucleosides

The synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, is an area of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. While the direct use of this compound in the synthesis of C-nucleosides is not explicitly detailed in the provided results, its structural features make it a plausible intermediate.

The synthesis of pyrazine-containing C-nucleosides would likely involve a coupling reaction between a protected ribose derivative and the pyrazine ring. The bromine atom on this compound could be utilized in a palladium-catalyzed cross-coupling reaction with an organometallic derivative of the ribose sugar. Alternatively, the pyrazine ring could be first converted to an organometallic species, for example, through lithium-halogen exchange, and then reacted with an electrophilic sugar derivative.

Utilization in the Derivatization to Pyrazine-Based Chalcone (B49325) Frameworks

This compound can be envisioned as a starting material for the synthesis of pyrazine-based chalcones. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system and are known to exhibit a wide range of biological activities. nih.govresearchgate.netnih.gov

The synthesis of a pyrazine-based chalcone from this compound would first require the conversion of the bromo group into a functional group suitable for Claisen-Schmidt condensation. For example, the bromo group could be transformed into an acetyl group via a palladium-catalyzed coupling reaction with a suitable acetyl equivalent. This resulting acetylpyrazine (B1664038) derivative could then be condensed with a substituted benzaldehyde (B42025) in the presence of a base to yield the corresponding pyrazine-based chalcone. nih.govresearchgate.netresearchgate.net

The general synthetic route to halogenated pyrazine-based chalcones often involves the Claisen-Schmidt condensation of an appropriate acetylpyrazine with a halogenated benzaldehyde. nih.govresearchgate.net This indicates that a precursor like this compound would need to be functionalized to an acetyl derivative to participate in such reactions.

StepReactionReagents and ConditionsIntermediate/Product
1Functionalization of the bromo groupe.g., Palladium-catalyzed acylation1-(3,5-Dimethylpyrazin-2-yl)ethan-1-one
2Claisen-Schmidt CondensationSubstituted benzaldehyde, Base (e.g., NaOH or KOH) in ethanol(E)-1-(3,5-Dimethylpyrazin-2-yl)-3-(substituted phenyl)prop-2-en-1-one

Role in the Total Synthesis of Natural Products Incorporating a Pyrazine Moiety

Pyrazine rings are found in a variety of natural products, and this compound can serve as a valuable building block in their total synthesis. nih.gov The pyrazine moiety is often a key structural feature contributing to the biological activity of these natural products.

In the context of total synthesis, this compound offers a pre-functionalized pyrazine core that can be elaborated upon to construct the target natural product. The bromine atom allows for the strategic introduction of various substituents or for its participation in key bond-forming reactions to build the carbon skeleton of the natural product. The methyl groups can also be modified as required by the synthetic route. For instance, they could be oxidized to carboxylic acids or aldehydes, or halogenated to introduce further reactivity.

Integration into Materials Chemistry for Optoelectronic Applications

Pyrazine derivatives have gained attention in materials chemistry for their potential use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-deficient nature of the pyrazine ring can be beneficial for creating materials with desirable electronic properties.

This compound can be used as a building block to synthesize larger conjugated molecules and polymers for these applications. The bromine atom is a key functional group for polymerization reactions, such as Suzuki or Stille polycondensation, where it can be coupled with difunctional monomers to create pyrazine-containing polymers. The electronic properties of the resulting materials can be tuned by varying the comonomers used in the polymerization. The methyl groups on the pyrazine ring can also influence the solubility and morphological properties of the polymers, which are crucial for device performance.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-3,5-dimethylpyrazine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Brominated pyrazines are typically synthesized via halogenation of precursor pyrazines using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 70–80°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst use (e.g., Lewis acids). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate control. Post-synthesis, purification via column chromatography or recrystallization improves yield .

Q. How can researchers characterize the structural and purity attributes of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions and confirms bromine integration. Mass spectrometry (GC-MS or LC-MS/MS) provides molecular weight verification and fragmentation patterns. Purity is assessed via high-resolution melting point analysis (e.g., 114–117°C for brominated analogs) and HPLC with UV detection. Predicted LC-MS/MS spectra (e.g., m/z 257 [M+H]⁺) and NMR chemical shifts should align with computational models .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : Brominated pyrazines are generally soluble in polar aprotic solvents (e.g., ethanol, DMSO) but insoluble in water. Stability tests under varying pH, light, and temperature conditions are critical. For example, storage in amber vials at –20°C prevents photodegradation. Accelerated stability studies (40°C/75% RH for 4 weeks) can identify degradation products via GC-MS .

Advanced Research Questions

Q. What biosynthetic pathways or microbial systems could be explored for sustainable production of brominated pyrazines?

  • Methodological Answer : While no direct evidence exists for this compound biosynthesis, analogous pathways for ethyl-dimethylpyrazines in Bacillus subtilis suggest potential routes. Isotope-labeled precursor studies (e.g., ¹³C-glucose) could trace bromine incorporation. Enzymatic halogenases or engineered microbial systems (e.g., E. coli with heterologous genes) might enable bromine addition during pyrazine formation .

Q. How can gas chromatography coupled with electrophysiological detection (GC-EAD) elucidate the biological activity of brominated pyrazines in insect communication?

  • Methodological Answer : GC-EAD isolates bioactive compounds by pairing gas chromatography with insect antennal response monitoring. For example, 2-Ethyl-3,6-dimethylpyrazine triggers electrophysiological responses in fire ants. Similar protocols can test this compound in pest models. Dose-response curves and behavioral assays (e.g., Y-tube olfactometers) validate attractant/repellent effects .

Q. What advanced statistical approaches are effective in quantifying the flavor contribution of brominated pyrazines in food matrices?

  • Methodological Answer : Relative Odor Activity Value (ROAV) analysis identifies key flavor compounds by combining concentration and odor thresholds. Principal Component Analysis (PCA) reduces dimensionality of GC-MS data to highlight pyrazine contributions. For example, 2-Ethyl-3,5-dimethylpyrazine in fried yam strips was linked to nutty aromas via ROAV ≥1 and PCA clustering .

Q. How does brominated pyrazine inclusion in pharmaceutical cocrystals affect drug bioavailability?

  • Methodological Answer : Cocrystal formation with pyrazines (e.g., 2,5-dimethylpyrazine) enhances solubility and dissolution rates. Pharmacokinetic (PK) studies in rodent models measure AUC and Cmax improvements. For example, a cocrystal of bexarotene and 2,5-dimethylpyrazine increased AUC0–8h by 1.8-fold. Similar protocols apply to brominated analogs, with X-ray diffraction confirming cocrystal structure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.